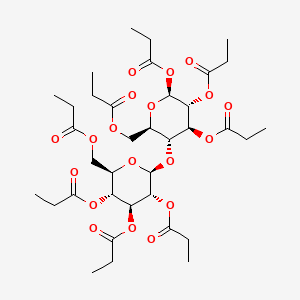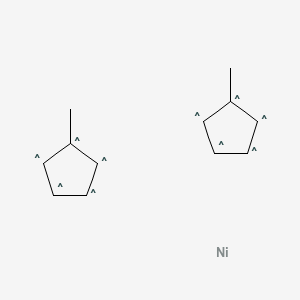
Bis(methylcyclopentadienyl)nickel(II), 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylcyclopentadienyl)nickel(II): , also known as 1,1′-Dimethylnickelocene, is a chemical compound with the formula Ni(C₅H₄CH₃)₂. It is a nickel-based organometallic compound that appears as a colorless to yellow solid. This compound is soluble in non-polar solvents and is commonly used as a catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Bis(methylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with methylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: : Industrial production of bis(methylcyclopentadienyl)nickel(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Bis(methylcyclopentadienyl)nickel(II) can undergo oxidation reactions to form nickel oxide thin films.
Reduction: The compound can be reduced to form nickel nanoparticles, which are useful in various catalytic applications.
Common Reagents and Conditions
Oxidation: Oxygen (O₂), Hydrogen Peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂), Sodium borohydride (NaBH₄)
Substitution: Various ligands such as phosphines, amines, and carbenes.
Major Products
- Nickel oxide thin films
- Nickel nanoparticles
- Nickel complexes with different ligands
Aplicaciones Científicas De Investigación
Chemistry: : Bis(methylcyclopentadienyl)nickel(II) is widely used as a catalyst in organic synthesis. It catalyzes various reactions such as oxidative addition, C-H activation, and cross-coupling reactions .
Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s derivatives and complexes are studied for potential use in drug delivery systems and as imaging agents .
Industry: : In the industrial sector, bis(methylcyclopentadienyl)nickel(II) is used in the production of high-density storage media through the controlled growth of nickel nanoparticles on silicon substrates. It is also used in the formation of nickel oxide thin films for electronic applications .
Mecanismo De Acción
The mechanism by which bis(methylcyclopentadienyl)nickel(II) exerts its effects primarily involves its role as a catalyst. The nickel center in the compound can undergo oxidative addition, where it forms a bond with a substrate molecule, facilitating various chemical transformations. The methylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)nickel(II) (Nickelocene)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Tetrakis(triphenylphosphine)nickel(0)
Comparison: : Bis(methylcyclopentadienyl)nickel(II) is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its electronic properties and reactivity. Compared to bis(cyclopentadienyl)nickel(II), the methyl-substituted version may exhibit different catalytic behaviors and stability under various conditions .
Propiedades
Fórmula molecular |
C12H14Ni |
|---|---|
Peso molecular |
216.93 g/mol |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3; |
Clave InChI |
IHRNDXJDUYVDRB-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



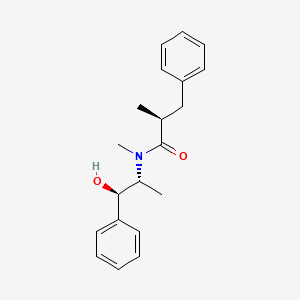

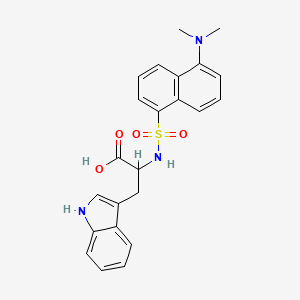



![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

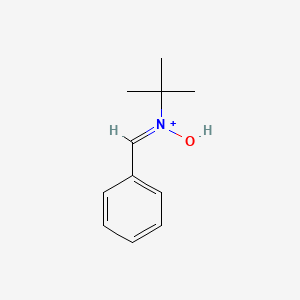

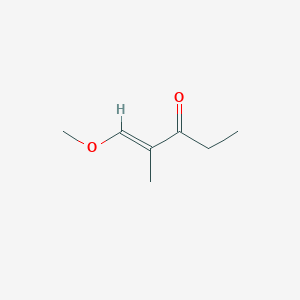
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
